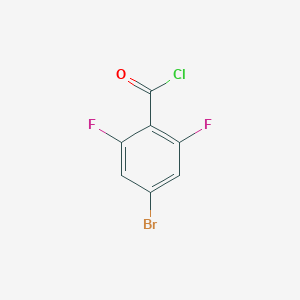

4-Bromo-2,6-difluorobenzoyl chloride

Description

Contextualizing Fluorinated and Brominated Aromatic Acyl Halides in Contemporary Chemical Research

Fluorinated and brominated aromatic compounds are of profound interest in contemporary chemical research. The introduction of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in drug design. ncert.nic.in Brominated aromatic compounds, on the other hand, are crucial intermediates in a wide array of organic transformations, particularly in cross-coupling reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds. The combination of these halogens in a single molecule, as seen in 4-Bromo-2,6-difluorobenzoyl chloride, offers a dual functionality that is highly sought after in the synthesis of complex organic molecules.

The Foundational Significance of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides are a class of highly reactive carboxylic acid derivatives that are fundamental to organic synthesis. Their utility stems from the excellent leaving group ability of the chloride ion, which facilitates a wide range of nucleophilic acyl substitution reactions. This reactivity allows for the efficient synthesis of esters, amides, and other carbonyl-containing compounds. The benzoyl chloride backbone of this compound provides this inherent reactivity, which is further modulated by its halogen substituents.

The synthesis of this compound typically involves the conversion of its corresponding carboxylic acid, 4-bromo-2,6-difluorobenzoic acid. A common method for this transformation is the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The synthesis of the precursor, 4-bromo-2,6-difluorobenzoic acid, can be achieved by reacting 3,5-difluorobromobenzene with an organolithium reagent, followed by carboxylation. google.com

Research Perspectives on this compound within Specialty Chemical Development

Research into this compound is driven by its potential in the development of specialty chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials like liquid crystals. nih.govatomfair.com The presence of both a bromine atom, which can be readily functionalized via cross-coupling reactions, and fluorine atoms, which can enhance biological activity and material properties, makes this compound a valuable and versatile building block. nih.gov The electron-withdrawing nature of the fluorine atoms also enhances the electrophilicity of the carbonyl carbon, influencing its reactivity in acylation reactions. cymitquimica.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 497181-19-8 |

| Molecular Formula | C₇H₂BrClF₂O |

| Molecular Weight | 255.44 g/mol |

| Appearance | Clear to pale yellow liquid |

| IUPAC Name | This compound |

| InChI | 1S/C7H2BrClF2O/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H |

| InChI Key | PURKKPCKWDOWLC-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)C(=O)Cl)F)Br |

Data sourced from multiple chemical suppliers and databases. nih.govcymitquimica.comatomfair.com

Spectroscopic Data

| Spectroscopic Data | Expected Features |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region, with their chemical shifts and coupling constants influenced by the fluorine and bromine substituents. |

| ¹³C NMR | The spectrum would show distinct signals for the carbonyl carbon and the aromatic carbons, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling). |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the acyl chloride would be prominent, typically in the range of 1750-1800 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Expected features are based on general principles of spectroscopy and data for analogous compounds. nih.govnist.gov

Applications in Synthesis

This compound is a valuable reagent in the synthesis of a variety of organic compounds. Its bifunctional nature allows for sequential or orthogonal reactions, making it a strategic component in multistep syntheses.

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of complex molecules with potential therapeutic applications. The difluorobenzoyl moiety is a structural motif found in some biologically active compounds. nih.gov

Agrochemicals: This compound is utilized in the development of new pesticides and herbicides, where the incorporation of fluorine and bromine can enhance efficacy and selectivity. nih.govcymitquimica.com

Liquid Crystals and Advanced Materials: The rigid, halogenated aromatic structure of this compound makes it a suitable building block for the synthesis of liquid crystals and other advanced organic materials. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURKKPCKWDOWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378352 | |

| Record name | 4-bromo-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497181-19-8 | |

| Record name | 4-Bromo-2,6-difluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497181-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.230.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2,6 Difluorobenzoyl Chloride

Precursor Synthesis and Regiospecific Functionalization

The foundational step in producing 4-bromo-2,6-difluorobenzoyl chloride is the synthesis of its carboxylic acid precursor. The strategic introduction of functional groups onto the aromatic ring in a specific orientation (regiospecificity) is paramount.

Synthesis of 4-Bromo-2,6-difluorobenzoic Acid

A primary and effective method for preparing 4-bromo-2,6-difluorobenzoic acid involves the ortho-lithiation of a substituted bromobenzene. This process starts with 3,5-difluorobromobenzene, which is treated with a potent organolithium reagent, such as n-butyllithium, in an organic solvent. oup.com The organolithium reagent selectively removes a proton from the position between the two fluorine atoms (the C2 position), which is the most acidic site, leading to a highly reactive lithium salt intermediate.

This intermediate is then quenched with solid carbon dioxide (dry ice), which undergoes nucleophilic attack by the lithiated carbon. Subsequent acidic workup protonates the resulting carboxylate salt to yield 4-bromo-2,6-difluorobenzoic acid. oup.com This method is advantageous due to its high regioselectivity and good yields.

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| 1. Lithiation | 3,5-difluorobromobenzene, n-butyllithium, organic solvent (e.g., ether), low temperature | 4-bromo-2,6-difluorophenyllithium | Creates a nucleophilic carbon on the aromatic ring at the desired position. |

| 2. Carboxylation | Solid Carbon Dioxide (Dry Ice) | Lithium 4-bromo-2,6-difluorobenzoate | Introduces the carboxyl group. |

| 3. Hydrolysis | Acidic workup (e.g., HCl) | 4-Bromo-2,6-difluorobenzoic acid | Protonates the carboxylate to form the final carboxylic acid. |

Derivatization from Brominated and Fluorinated Aromatic Precursors

Alternative pathways to 4-bromo-2,6-difluorobenzoic acid start from different, yet structurally related, aromatic precursors. These methods rely on the chemical modification of existing functional groups.

From 4-Bromo-2,6-difluorobenzaldehyde: One route begins with the synthesis of 4-bromo-2,6-difluorobenzaldehyde. This aldehyde can be synthesized from 1-bromo-3,5-difluorobenzene (B42898) via a lithiation reaction followed by formylation using a reagent like N-formylpiperidine. acs.org The resulting aldehyde is then oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate (B83412) or chromic acid).

From 4-Bromo-2,6-difluorobenzonitrile (B47616): Another approach involves the synthesis of 4-bromo-2,6-difluorobenzonitrile. This can be achieved starting from 3,5-difluorobromobenzene through processes like bromination and diazotization followed by a Sandmeyer reaction. organic-chemistry.org The nitrile group (-CN) of the resulting compound can then be hydrolyzed under acidic or basic conditions to the carboxylic acid group (-COOH).

These derivatization routes provide flexibility in the choice of starting materials based on availability and cost.

Conversion of Carboxylic Acids to Acyl Chlorides

The final step in the synthesis is the conversion of the carboxylic acid group of 4-bromo-2,6-difluorobenzoic acid into the more reactive acyl chloride functional group. This transformation is a crucial activation step for subsequent reactions.

Thionyl Chloride and Oxalyl Chloride Mediated Transformations

Two of the most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). taylorandfrancis.comvapourtec.com

Thionyl Chloride (SOCl₂): When 4-bromo-2,6-difluorobenzoic acid is heated with thionyl chloride, often with reflux, it is converted to this compound. acs.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. vapourtec.comresearchgate.net The reaction proceeds through the formation of a chlorosulfite intermediate which then undergoes an intramolecular nucleophilic substitution.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent that often allows for milder reaction conditions (e.g., room temperature) compared to thionyl chloride. taylorandfrancis.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) and is often catalyzed by a small amount of N,N-dimethylformamide (DMF). chemicalbook.com The mechanism involves the formation of a reactive Vilsmeier reagent from DMF and oxalyl chloride, which then activates the carboxylic acid. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous, facilitating easy removal.

| Reagent | Typical Conditions | Byproducts | Advantages |

| Thionyl Chloride (SOCl₂) ** | Reflux, neat or in solvent | SO₂, HCl (gaseous) | Inexpensive, gaseous byproducts simplify purification. acs.org |

| Oxalyl Chloride ((COCl)₂) ** | Room temp, inert solvent (DCM), cat. DMF | CO₂, CO, HCl (gaseous) | Milder conditions, high reactivity, clean reaction with gaseous byproducts. taylorandfrancis.com |

Optimization of Reaction Conditions for Acyl Chloride Formation

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.

Temperature: For thionyl chloride, reflux temperatures are often required to drive the reaction to completion. acs.org With the more reactive oxalyl chloride, the reaction can often be performed at room temperature, minimizing potential side reactions.

Catalyst: The use of a catalytic amount of DMF is crucial for reactions with oxalyl chloride and can also accelerate reactions with thionyl chloride. taylorandfrancis.com The catalyst forms a Vilsmeier intermediate, which is a more potent acylating agent.

Solvent: Anhydrous, inert solvents such as dichloromethane, toluene, or acetonitrile (B52724) are often used to prevent unwanted hydrolysis of the reagents and the acyl chloride product. taylorandfrancis.com In some cases, the reaction with thionyl chloride can be run neat (without solvent).

Purity of Reactants: The starting carboxylic acid must be thoroughly dried, as any moisture will react with the chlorinating agent and the acyl chloride product, reducing the yield. researchgate.net

Removal of Byproducts: The efficient removal of gaseous byproducts (HCl, SO₂, CO, CO₂) helps to drive the reaction equilibrium towards the product. This is typically done by performing the reaction in a well-ventilated fume hood or with a gas trap. Excess chlorinating agent is usually removed by distillation under reduced pressure after the reaction is complete. researchgate.net

Advanced Synthetic Routes to Substituted Benzoyl Chlorides

Beyond the traditional methods, several advanced and novel strategies have been developed for the synthesis of acyl chlorides, offering improvements in safety, efficiency, and substrate scope.

Flow Chemistry: Continuous-flow synthesis represents a significant advancement, particularly for hazardous reagents. In one approach, chloroform (B151607) is photochemically oxidized to produce phosgene (B1210022) (COCl₂) in-situ within a flow reactor. acs.orgacs.org This highly toxic phosgene is immediately reacted with a carboxylic acid in the same continuous system to produce the acyl chloride. This "on-demand" generation and consumption of hazardous materials dramatically improve safety and control. oup.comvapourtec.com

Novel Chlorinating Agents: Researchers have explored alternative reagents to activate carboxylic acids. For instance, 3,3-dichlorocyclopropenes can convert carboxylic acids to acyl chlorides via an aromatic cation-activated mechanism under mild conditions. organic-chemistry.org Another method involves the use of bis(trichloromethyl)carbonate, also known as triphosgene, which serves as a solid, safer alternative to gaseous phosgene. researchgate.net

Direct Conversion from Other Functional Groups: Advanced routes can bypass the isolation of the carboxylic acid intermediate. A visible-light photocatalysis method allows for the direct conversion of an aldehyde to an acyl chloride using N-chlorosuccinimide and a ruthenium-based catalyst. organic-chemistry.org Additionally, certain esters, such as tert-butyl esters, can be directly converted to acyl chlorides using thionyl chloride at room temperature, a transformation that does not work for simpler esters like methyl or ethyl esters. organic-chemistry.org

One-Pot Procedures: Efficient one-pot syntheses have been developed, such as the reaction of benzotrichloride (B165768) with benzoic acid to yield two equivalents of benzoyl chloride, simplifying the process by reducing the number of isolation steps. google.com Another advanced route is the Friedel-Crafts reaction between an aromatic compound and oxalyl chloride, which can directly yield the corresponding benzoyl chloride. orgsyn.org

These advanced methodologies offer promising alternatives to classical approaches, often providing milder reaction conditions, enhanced safety profiles, and greater efficiency.

Strategies for Introducing Halogen Substituents on the Aromatic Ring

The creation of the specific 1-bromo-3,5-difluoro substitution pattern on the benzene (B151609) ring, which is the core of this compound, relies heavily on the principles of electrophilic aromatic substitution (EAS). In these reactions, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. libretexts.orglibretexts.org

The reactivity and orientation of substitution are governed by the substituents already present on the ring. Halogens, such as fluorine and bromine, are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. masterorganicchemistry.com However, they are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves.

A common strategy for synthesizing polysubstituted aromatic rings is the sequential introduction of substituents. However, direct halogenation of benzene to achieve the desired 4-bromo-2,6-difluoro pattern is challenging due to competing reactions and the formation of isomeric byproducts. A more controlled approach often begins with a pre-substituted benzene derivative.

For instance, a plausible precursor is 1-bromo-3,5-difluorobenzene. This starting material can be synthesized from 3,5-difluoroaniline (B1215098) via a Sandmeyer reaction, which involves diazotization followed by reaction with a copper(I) bromide/hydrobromic acid solution. google.com Another route involves the deamination of 2-bromo-4,6-difluoroaniline. chemicalbook.com With 1-bromo-3,5-difluorobenzene as the starting fragment, the challenge shifts from introducing the halogens to functionalizing the C4 position to install the acyl chloride group. This is typically achieved not by another EAS reaction, but by directed ortho-metalation, a powerful technique that falls under convergent synthesis approaches.

Convergent Synthesis Approaches for Complex Aromatic Acyl Systems

Convergent synthesis is a strategy that improves the efficiency of multi-step syntheses by preparing separate fragments of a complex molecule and then combining them in the later stages. This approach is particularly advantageous for producing complex aromatic acyl systems like this compound, as it allows for the precise construction of the highly substituted aromatic core before the introduction of the reactive acyl chloride moiety.

A key documented pathway to the target compound begins with the precursor 1-bromo-3,5-difluorobenzene. sigmaaldrich.comgoogle.com This approach leverages organometallic chemistry to achieve regioselective functionalization. The process can be broken down into two main stages: the formation of the corresponding benzoic acid, followed by its conversion to the benzoyl chloride.

Stage 1: Synthesis of 4-Bromo-2,6-difluorobenzoic Acid

The crucial step in this synthesis is the regioselective deprotonation (lithiation) of 1-bromo-3,5-difluorobenzene. google.com The hydrogen atom at the C4 position is positioned between two activating fluorine atoms, making it the most acidic proton on the ring. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -75 °C) selectively removes this proton to form a highly reactive aryllithium intermediate. google.com

This intermediate is a potent nucleophile. Bubbling carbon dioxide (CO2) gas through the reaction mixture results in the carboxylation of the aromatic ring, forming a lithium carboxylate salt. google.comchemicalbook.com Subsequent acidic workup protonates the salt to yield the desired product, 4-bromo-2,6-difluorobenzoic acid. google.combiosynth.com

| Step | Starting Material | Reagents | Key Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | 1-Bromo-3,5-difluorobenzene | Organolithium Reagent (e.g., n-BuLi, LDA) | Anhydrous ether solvent (e.g., THF, Diethyl ether), Low Temperature (-80 to -70 °C) | 4-Lithio-1-bromo-3,5-difluorobenzene |

| 2 | 4-Lithio-1-bromo-3,5-difluorobenzene | Carbon Dioxide (CO₂) | Low Temperature, followed by warming to room temperature | Lithium 4-bromo-2,6-difluorobenzoate |

| 3 | Lithium 4-bromo-2,6-difluorobenzoate | Aqueous Acid (e.g., HCl) | Acidic workup | 4-Bromo-2,6-difluorobenzoic acid |

Stage 2: Conversion to this compound

The final step is the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard and efficient transformation in organic synthesis. Several reagents can accomplish this, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common. doubtnut.comvaia.comresearchgate.net

Refluxing 4-bromo-2,6-difluorobenzoic acid with an excess of thionyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF), effectively replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. askiitians.comresearchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. vaia.com The resulting this compound can then be purified, typically by distillation under reduced pressure.

Reactivity and Mechanistic Analysis of 4 Bromo 2,6 Difluorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

4-Bromo-2,6-difluorobenzoyl chloride is a derivative of benzoic acid and, as an acyl chloride, is expected to be highly reactive toward nucleophiles. The carbonyl carbon is rendered significantly electrophilic by the electron-withdrawing effects of the chlorine atom and the fluorinated benzene (B151609) ring. Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides, proceeding through a tetrahedral intermediate. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride leaving group.

Amidation Reactions: Formation of 4-Bromo-2,6-difluorobenzamides

The reaction of this compound with primary or secondary amines is anticipated to yield the corresponding N-substituted 4-bromo-2,6-difluorobenzamides. This amidation reaction is typically rapid and exothermic. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the benzoyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the stable amide product. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride byproduct.

Table 1: Representative Amidation Reaction of this compound No specific experimental data for this reaction is available in the searched scientific literature.

| Amine Reactant | Base | Solvent | Product |

|---|---|---|---|

| Primary Amine (e.g., Aniline) | Pyridine | Dichloromethane (B109758) | N-Aryl-4-bromo-2,6-difluorobenzamide |

Esterification Reactions with Alcohols and Phenols

The esterification of this compound with alcohols or phenols is expected to produce the corresponding 4-bromo-2,6-difluorobenzoate esters. Phenols, being less nucleophilic than alcohols, may require the presence of a base like pyridine or sodium hydroxide (B78521) to facilitate the reaction. The reaction with alcohols is generally vigorous. The mechanism is analogous to amidation, involving nucleophilic attack by the hydroxyl group on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion.

Detailed experimental protocols and yields for the esterification of this compound with various alcohols and phenols are not extensively reported in the available scientific literature.

Table 2: Representative Esterification Reactions of this compound No specific experimental data for this reaction is available in the searched scientific literature.

| Hydroxyl Reactant | Base | Solvent | Product |

|---|---|---|---|

| Alcohol (e.g., Ethanol) | Pyridine | Diethyl ether | Ethyl 4-bromo-2,6-difluorobenzoate |

Thioester Formation with Thiols

The reaction between this compound and thiols is predicted to form S-thioesters. Thiols are strong nucleophiles and should react readily with the acyl chloride. Similar to amidation and esterification, the reaction likely proceeds through a nucleophilic acyl substitution mechanism. A base is typically used to deprotonate the thiol, forming a more nucleophilic thiolate anion, and to neutralize the HCl byproduct.

Specific studies detailing the synthesis and characterization of thioesters derived from this compound are not prevalent in the reviewed literature.

Table 3: Representative Thioester Formation with this compound No specific experimental data for this reaction is available in the searched scientific literature.

| Thiol Reactant | Base | Solvent | Product |

|---|---|---|---|

| Alkanethiol (e.g., Ethanethiol) | Triethylamine | Dichloromethane | S-Ethyl 4-bromo-2,6-difluorobenzothioate |

Kinetic and Thermodynamic Aspects of Substitution Pathways

A comprehensive kinetic and thermodynamic analysis of the nucleophilic acyl substitution reactions of this compound has not been found in the surveyed literature. Generally, such reactions are thermodynamically favorable due to the formation of a stable carbonyl group in the product and the departure of a good leaving group (chloride). Kinetically, the rate of reaction is influenced by the nucleophilicity of the attacking species, the electrophilicity of the carbonyl carbon, and the steric hindrance at the reaction center. The two fluorine atoms ortho to the carbonyl group in this compound may exert some steric hindrance, potentially affecting the reaction rates compared to less substituted benzoyl chlorides.

Electrophilic Aromatic Acylation Reactions

Formation and Reactivity of Acylium Cations in Reaction Mechanisms

The reaction mechanisms involving this compound, particularly in electrophilic aromatic substitution reactions like Friedel-Crafts acylation, are characterized by the formation of an acylium cation. This highly reactive intermediate is generated when the acyl chloride interacts with a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃). The process begins with the coordination of the Lewis acid to the chlorine atom of the benzoyl chloride moiety. masterorganicchemistry.com This complexation enhances the electrophilicity of the carbonyl carbon and weakens the carbon-chlorine bond.

Cleavage of the C-Cl bond results in the formation of a resonance-stabilized acylium ion, [C₇H₂BrF₂O]⁺, and a complex anion (e.g., AlCl₄⁻). masterorganicchemistry.com The positive charge on the acylium ion is delocalized between the carbonyl carbon and the oxygen atom, which provides significant stability and prevents the molecular rearrangements often seen with carbocations in Friedel-Crafts alkylations. masterorganicchemistry.com

Once formed, the 4-bromo-2,6-difluorobenzoyl acylium ion acts as a potent electrophile. In a Friedel-Crafts reaction, it is attacked by the π-electrons of an aromatic ring, leading to the formation of a new carbon-carbon bond and a cyclohexadienyl cation intermediate, also known as an arenium ion. The reaction concludes with the deprotonation of the arenium ion, which restores aromaticity in the substrate ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product. masterorganicchemistry.com The electrophilicity of this specific acylium ion is further enhanced by the inductive effects of the halogen substituents on the aromatic ring. cymitquimica.com

Halogen Atom Influence on Reactivity and Selectivity

The presence of three halogen atoms—two fluorine and one bromine—on the benzoyl chloride ring profoundly influences its chemical behavior. These atoms modulate the compound's reactivity and selectivity through a combination of electronic and steric effects, impacting both the electrophilicity of the carbonyl group and the potential for reactions on the aromatic ring itself. cymitquimica.com

Comparative Analysis of Bromine and Fluorine as Leaving Groups

In the context of nucleophilic acyl substitution, the primary leaving group from this compound is the chloride ion (Cl⁻) from the acyl chloride functional group. teachy.ai However, considering a hypothetical nucleophilic aromatic substitution (SNAr) reaction on the aromatic ring, a comparison between bromine and fluorine as potential leaving groups reveals important mechanistic principles.

In standard SN1 and SN2 reactions, the leaving group ability of halogens correlates with the weakness of the carbon-halogen bond and the stability (i.e., weak basicity) of the resulting halide ion. The established order is I⁻ > Br⁻ > Cl⁻ > F⁻, making fluoride (B91410) the poorest leaving group due to the exceptional strength of the C-F bond. libretexts.orgmasterorganicchemistry.com

Conversely, in many SNAr reactions, this reactivity order is inverted, with fluoride often being the best leaving group (F > Cl ≈ Br > I). stackexchange.comnih.gov This phenomenon, known as the "element effect," arises because the rate-determining step in SNAr is typically the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), not the expulsion of the leaving group. stackexchange.comnih.gov Fluorine's superior ability to accelerate this step is attributed to its powerful electron-withdrawing inductive effect, which stabilizes the developing negative charge in the transition state and the Meisenheimer complex. stackexchange.comwyzant.com Therefore, if this compound were to undergo an SNAr reaction, the fluorine atoms would activate the ring toward nucleophilic attack more strongly than the bromine atom. reddit.com

| Property | Fluorine | Bromine |

| Electronegativity (Pauling Scale) | 3.98 | 2.96 |

| Typical Leaving Group Ability (SN1/SN2) | Poor | Good |

| Typical Leaving Group Ability (SNAr) | Excellent | Moderate |

| Primary Electronic Effect | Strong -I (Inductive) | Weaker -I (Inductive) |

| C-Ar Bond Strength | High | Lower |

Steric and Electronic Effects of Ortho-Fluorine Substituents on Carbonyl Reactivity

The two fluorine atoms at the ortho-positions (positions 2 and 6) relative to the carbonyl group exert significant electronic and steric effects that modulate the reactivity of the this compound molecule.

Other Reactive Transformations

Beyond standard nucleophilic acyl substitutions and Friedel-Crafts acylations, the unique substitution pattern of this compound makes it a candidate for other transformations, including those involving radical intermediates.

Radical Reaction Pathways

Aroyl chlorides can serve as effective precursors for the generation of acyl radicals under specific conditions, most notably through visible-light photoredox catalysis. rsc.org In such a process, a photocatalyst, upon excitation by light, can reduce the aroyl chloride via a single-electron transfer (SET). mdpi.com This reduction would lead to the formation of the corresponding 4-bromo-2,6-difluorobenzoyl radical.

This acyl radical is a reactive intermediate that can participate in a variety of subsequent reactions. A common pathway is a Giese-type addition, where the nucleophilic acyl radical adds to an electron-poor olefin. rsc.org Such radical cascade reactions are a powerful tool for constructing new C-C bonds and synthesizing complex heterocyclic compounds under mild, redox-neutral conditions. rsc.org The use of photoredox catalysis avoids the high temperatures that can sometimes lead to undesirable decarbonylation of the acyl radical. rsc.org Given its structure, this compound is a plausible substrate for these modern synthetic methods to generate valuable fluorinated and brominated organic molecules. rsc.orgmdpi.com

Advanced Synthetic Applications and Derivatives of 4 Bromo 2,6 Difluorobenzoyl Chloride

Utility in Pharmaceutical and Agrochemical Intermediates

4-Bromo-2,6-difluorobenzoyl chloride is a highly reactive and versatile chemical intermediate valued in the fields of pharmaceutical and agrochemical research. atomfair.com Its structure, featuring a benzoyl chloride moiety substituted with a bromine atom and two fluorine atoms, makes it a key building block in organic synthesis. cymitquimica.com The presence of these halogen substituents significantly influences its chemical reactivity, enhancing the electrophilicity of the carbonyl carbon and making it an excellent reagent for introducing the 4-bromo-2,6-difluorobenzoyl group into more complex molecules. atomfair.comcymitquimica.com This reactivity is leveraged by researchers to develop novel compounds, including active pharmaceutical ingredients (APIs) and specialized agrochemicals. atomfair.comguidechem.com The compound serves as a precursor for a wide range of target molecules due to its utility in acylation and cross-coupling reactions. atomfair.com

The functional group arrangement of this compound makes it an important starting material for the synthesis of various bioactive molecules. The difluorinated phenyl ring is a common motif in medicinal chemistry, often incorporated to enhance metabolic stability, binding affinity, or other pharmacokinetic properties of a drug candidate. The bromine atom provides a reactive site for further chemical modifications, allowing for the construction of diverse molecular libraries for biological screening.

A significant application of this compound is in the development of novel enzyme inhibitors. For instance, it has been used as a key reagent in the synthesis of inhibitors for Indoleamine 2,3-dioxygenase (IDO1), an enzyme that has emerged as a critical target in cancer immunotherapy. epo.orgnih.gov The synthesis involves the acylation of a complex amine-containing intermediate with this compound, demonstrating its direct role in constructing potential therapeutic agents. epo.org

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational structures in a vast number of pharmaceuticals. This compound is employed in the synthesis and functionalization of these critical structures. Its primary role is as an acylating agent, reacting with nucleophilic sites (such as nitrogen or oxygen atoms) within a heterocyclic core to attach the 4-bromo-2,6-difluorophenyl group.

This process is exemplified in the synthesis of IDO1 inhibitors, where the benzoyl chloride reacts with an amine group that is part of a larger, complex heterocyclic framework. epo.org This reaction creates a stable amide bond, linking the fluorinated aromatic ring to the core of the bioactive molecule. The ability to readily form these linkages makes it a valuable tool for modifying and elaborating on pre-existing heterocyclic scaffolds to explore structure-activity relationships and optimize drug candidates. epo.org

Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that plays a central role in promoting immune escape in tumors, making it an attractive target for cancer treatment. nih.gov The development of small-molecule inhibitors of IDO1 is a major focus in modern oncology research. nih.govnih.gov

This compound has been specifically utilized in the synthesis of potent IDO1 inhibitors, as detailed in patent literature. epo.org In one documented example, the compound is reacted with a complex intermediate to yield a final product intended for the inhibition of the IDO1 enzyme. epo.org This synthesis highlights the compound's direct application in creating next-generation cancer therapeutics.

Table 1: Synthesis of an IDO1 Inhibitor

| Step | Reactants | Product | Role of this compound | Reference |

|---|

Integration into Functional Material Synthesis

Beyond its biomedical applications, this compound is a valuable building block for the creation of functional materials. atomfair.com Its rigid, halogenated aromatic structure can be incorporated into larger molecular architectures to create materials with specific electronic, optical, or physical properties. Researchers utilize this intermediate in the synthesis of liquid crystals and advanced organic frameworks. atomfair.com The presence of fluorine atoms can impart desirable properties such as thermal stability and specific molecular packing arrangements, which are crucial for the performance of liquid crystal displays. The bromine atom serves as a handle for further polymerization or cross-coupling reactions to build larger, well-defined structures like organic frameworks. atomfair.com

Synthesis of Key Derivatives and Analogues

The chemical utility of this compound extends to its use as a platform for generating a wide array of derivatives and analogues. The two distinct reactive sites—the acyl chloride and the aryl bromide—allow for sequential and selective chemical transformations.

The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and powerful example. harvard.edu This reaction enables the formation of a carbon-carbon bond between the aromatic ring of the benzoyl chloride and a variety of organoboron compounds, such as aryl or vinyl boronic acids. nih.govnih.gov

By employing the Suzuki-Miyaura coupling, the bromine atom can be replaced with a wide range of other functional groups (e.g., phenyl, pyridyl, alkyl groups). This strategy allows for the systematic modification of the 4-position of the ring, producing a library of novel 2,6-difluorobenzoyl chloride analogues. These derivatives can then be used as new building blocks for drug discovery and materials science, where the substituent at the 4-position can be tuned to optimize biological activity or material properties. The reaction is valued for its mild conditions and tolerance of various functional groups.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Boronic Acid | Catalyst System | Product | Application of Product | Reference |

|---|

Preparation of 4-Bromo-2,6-difluorobenzonitrile (B47616)

The synthesis of 4-Bromo-2,6-difluorobenzonitrile from this compound is a two-step process. The first step involves the formation of the corresponding primary amide, 4-bromo-2,6-difluorobenzamide (B1444744), through reaction with an ammonia (B1221849) source. This is a standard and typically high-yielding acylation reaction.

The second, crucial step is the dehydration of the primary amide to the nitrile. A documented method for this conversion utilizes cyanuric chloride as the dehydrating agent. In a typical procedure, 4-bromo-2,6-difluorobenzamide is treated with cyanuric chloride in a solvent such as N,N-dimethylformamide (DMF) at a reduced temperature. For instance, a stirred solution of the benzamide (B126) intermediate (9.4 g) in DMF can be treated with cyanuric chloride (7.24 g) at 0 °C for 3 hours. Following an aqueous workup and extraction, 4-bromo-2,6-difluorobenzonitrile can be isolated in high yield, with one procedure reporting an 86.9% yield. google.com

Table 1: Synthesis of 4-Bromo-2,6-difluorobenzonitrile from 4-Bromo-2,6-difluorobenzamide

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

|---|

Synthesis of 4-Bromo-2,6-difluorobenzaldehyde

The conversion of a benzoyl chloride to its corresponding benzaldehyde (B42025) is a reduction reaction. While specific documented examples detailing the reduction of this compound were not found in the searched literature, established methods for this transformation are widely used in organic synthesis. One such method is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride over a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄).

Alternatively, the reduction can be achieved using hydride reagents that are sufficiently mild to avoid over-reduction to the benzyl (B1604629) alcohol. Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) are specifically designed for the selective reduction of acyl chlorides to aldehydes. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

Pyrrolidine-Derived Compounds and Related Amides

This compound readily reacts with primary and secondary amines to form the corresponding amides. The reaction with pyrrolidine (B122466), a secondary cyclic amine, yields (4-bromo-2,6-difluorophenyl)(pyrrolidin-1-yl)methanone. This nucleophilic acyl substitution is typically carried out by adding the benzoyl chloride to a solution of pyrrolidine in an inert solvent, often in the presence of a tertiary amine base (like triethylamine) or an excess of pyrrolidine itself to neutralize the hydrochloric acid byproduct. The reaction is generally rapid and exothermic, often conducted at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Benzimidazole (B57391) Derivatives

Benzimidazole derivatives can be synthesized from this compound by reaction with o-phenylenediamine (B120857). This transformation proceeds in two stages, which can often be performed in a single pot. First, one of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride to form an N-(2-aminophenyl)-4-bromo-2,6-difluorobenzamide intermediate.

In the second stage, the resulting amide undergoes an intramolecular cyclization with the adjacent amino group, accompanied by the elimination of a water molecule, to form the benzimidazole ring. This cyclization step is typically promoted by heating the intermediate amide, often in the presence of an acid catalyst such as polyphosphoric acid (PPA) or in a high-boiling solvent, to yield 2-(4-bromo-2,6-difluorophenyl)-1H-benzo[d]imidazole.

Formation of Benzyl Halide Analogues

The creation of benzyl halide analogues from this compound is a two-step synthetic sequence.

Step 1: Reduction to 4-Bromo-2,6-difluorobenzyl alcohol

The first step requires the reduction of the benzoyl chloride functional group to a primary alcohol. This can be accomplished using a strong reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, a procedure for a similar substrate involves adding a solution of sodium borohydride in water to the benzoyl chloride in a suitable solvent system. googleapis.com Phase transfer catalysts, like triethylbenzylammonium bromide, may be employed to facilitate the reaction. googleapis.com

Step 2: Conversion of Benzyl Alcohol to Benzyl Halide

The resulting 4-bromo-2,6-difluorobenzyl alcohol can then be converted into a benzyl halide. A common and effective method for converting benzylic alcohols into the corresponding benzyl bromides involves the use of triphenylphosphine (B44618) (PPh₃) and N-bromosuccinimide (NBS). In this procedure, the alcohol is treated with PPh₃ and NBS in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is typically fast, often completing within minutes at room temperature, to yield the desired 4-bromo-1-(bromomethyl)-2,6-difluorobenzene.

Computational and Spectroscopic Characterization for Mechanistic Insights

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction pathways that are often inaccessible through experimental means alone.

The reactivity of 4-Bromo-2,6-difluorobenzoyl chloride in nucleophilic acyl substitution reactions is intrinsically linked to the stability of the C-Cl bond. The heterolytic bond dissociation energy (HBDE) quantifies the energy required to break this bond, forming an acylium ion and a chloride ion. A lower HBDE generally correlates with a higher reactivity towards solvolysis and other reactions proceeding through a cationic intermediate.

Ab initio calculations can predict HBDEs with considerable accuracy. For instance, studies on various substituted benzoyl chlorides have shown that electron-withdrawing groups tend to increase the HBDE, making the acyl chloride less reactive in SN1-type reactions, while electron-donating groups have the opposite effect. In the case of this compound, the fluorine atoms at the ortho positions and the bromine atom at the para position exert complex electronic effects. While halogens are inductively electron-withdrawing, they can also act as weak π-donors. Computational models are essential to disentangle these competing effects and predict the net influence on the C-Cl bond strength.

Table 1: Exemplary Calculated Heterolytic Bond Dissociation Energies (HBDE) for Substituted Benzoyl Chlorides

| Compound | Substituent(s) | Calculated HBDE (kcal/mol) |

| Benzoyl chloride | H | 148-150 |

| 4-Nitrobenzoyl chloride | 4-NO₂ | Higher than benzoyl chloride |

| 4-Methoxybenzoyl chloride | 4-OCH₃ | Lower than benzoyl chloride |

| 2,6-Dichlorobenzoyl chloride | 2,6-Cl₂ | ~148 |

Data adapted from studies on benzoyl chloride solvolysis and ab initio calculations.

Understanding a reaction mechanism requires detailed knowledge of the structures and energies of all transition states and intermediates along the reaction coordinate. Quantum chemical methods can model these transient species, providing insights into the reaction's feasibility and selectivity.

For reactions of this compound, computational models can elucidate the structure of the tetrahedral intermediate in addition-elimination pathways or the planar, highly reactive acylium ion in SN1-type mechanisms. The geometry of the benzoyl moiety, particularly the planarity of the acylium ion, can be influenced by the steric and electronic nature of the ortho-substituents. The two fluorine atoms in this compound are expected to exert significant steric and electronic influence on the stability and geometry of any intermediates and transition states.

Recent advances in computational modeling allow for the rapid prediction of transition state structures, which are critical for determining the energy barrier of a reaction and thus its rate.

The Hammett equation and its extensions provide a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. The electronic influence of the bromine and fluorine atoms in this compound can be dissected through computational analysis of reaction energetics for a series of related compounds.

By calculating the activation energies for a set of para- and ortho-substituted benzoyl chlorides, a computational Hammett plot can be generated. This allows for the determination of the reaction constant (ρ), which indicates the sensitivity of the reaction to substituent electronic effects. A large, positive ρ value would suggest the buildup of negative charge in the transition state (as in nucleophilic attack), while a large, negative ρ value would indicate the development of positive charge (as in acylium ion formation). Computational studies on the solvolysis of benzoyl chlorides have demonstrated the utility of this approach in distinguishing between SN1 and SN2 pathways. The electron-withdrawing nature of the fluoro and bromo substituents in the title compound would be expected to influence the electrophilicity of the carbonyl carbon and the stability of any charged intermediates.

Advanced Spectroscopic Methods for Structural and Mechanistic Elucidation

While computational methods provide theoretical insights, spectroscopic techniques offer direct experimental evidence for the structures of reactants, products, and sometimes, reactive intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. For reactions involving this compound, ¹H, ¹³C, and ¹⁹F NMR would be used to confirm the identity and purity of the starting material and to characterize the resulting products.

The ¹H NMR spectrum of this compound would be expected to show a triplet for the two equivalent aromatic protons due to coupling with the two adjacent fluorine atoms. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift. The C-F and C-Br couplings would also be observable. ¹⁹F NMR is particularly informative, providing a direct probe of the electronic environment of the fluorine atoms. Changes in the chemical shifts of these nuclei upon reaction provide valuable information about the transformation that has occurred.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Functional Groups in Products Derived from this compound

This table presents general chemical shift ranges for expected product types. Actual values would depend on the specific product and solvent.

| Functional Group in Product | Typical ¹³C Chemical Shift Range (ppm) |

| Ester (Carbonyl Carbon) | 160-180 |

| Amide (Carbonyl Carbon) | 160-180 |

| Benzophenone (Carbonyl Carbon) | 190-200 |

| Aromatic Carbons | 110-160 |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. It is invaluable for confirming the identity of reaction products and for monitoring the progress of a reaction over time.

For this compound, the mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This unique pattern serves as a fingerprint for the molecule and any fragments containing these halogens. When this compound is converted to a product, such as an ester or an amide, the mass spectrum of the product will show a corresponding increase in the molecular weight, and the characteristic isotopic pattern of bromine will be retained. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate components of a reaction mixture and identify products, byproducts, and any remaining starting material, thereby providing a detailed picture of the reaction's progress.

In Situ Spectroscopic Techniques for Real-time Reaction Monitoring.

Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. For reactions involving this compound, a highly reactive intermediate, in situ spectroscopic techniques are invaluable for gaining mechanistic insights without the need for sample extraction, which could alter the reaction course. While specific studies on the in situ monitoring of this compound are not extensively documented in publicly available literature, the principles of applying such techniques can be extrapolated from studies on analogous compounds, such as other benzoyl chlorides and fluorinated aromatic systems.

In situ spectroscopic methods allow for the continuous analysis of the reaction mixture in its native environment. This provides a dynamic profile of the concentration of reactants, intermediates, products, and byproducts as a function of time. The primary techniques that would be employed for monitoring reactions of this compound include Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Fourier Transform Infrared (FT-IR) Spectroscopy

In situ FT-IR spectroscopy is a powerful tool for monitoring reactions involving changes in functional groups. For reactions with this compound, the strong carbonyl (C=O) stretching vibration of the acyl chloride group serves as an excellent probe. The position of this band is sensitive to the electronic environment and would be expected to shift significantly upon conversion to products such as esters, amides, or ketones.

For instance, in an esterification reaction, the disappearance of the characteristic C=O stretching band of the acyl chloride (typically in the range of 1770-1810 cm⁻¹) and the concurrent appearance of a new C=O stretching band for the ester product (typically 1735-1750 cm⁻¹) can be monitored in real-time. This allows for the determination of reaction kinetics and endpoint.

Table 1: Hypothetical FT-IR Vibrational Frequencies for Monitoring a Reaction of this compound

| Functional Group | Compound Type | Expected Wavenumber (cm⁻¹) | Observation During Reaction |

| C=O Stretch | This compound | ~1790 | Decrease in intensity |

| C-Cl Stretch | This compound | ~850 | Decrease in intensity |

| C=O Stretch | Ester Product | ~1740 | Increase in intensity |

| C-O Stretch | Ester Product | ~1200 | Increase in intensity |

Note: The exact wavenumbers are hypothetical and would need to be determined experimentally or through computational modeling for this compound.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is another valuable technique for in situ reaction monitoring. It is particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer. For this compound, the symmetric stretching of the aromatic ring and the C-Br and C-F stretching vibrations would provide characteristic Raman signals.

During a reaction, changes in the substitution pattern on the aromatic ring would lead to shifts in the positions and intensities of these bands. For example, in a Suzuki coupling reaction where the bromine atom is replaced, the disappearance of the C-Br stretching vibration could be monitored to follow the progress of the reaction.

Table 2: Potential Raman Shifts for In Situ Analysis of a Reaction with this compound

| Vibrational Mode | Compound | Potential Raman Shift (cm⁻¹) | Observation During Reaction |

| Carbonyl C=O Stretch | This compound | ~1785 | Decrease in intensity |

| Aromatic Ring Breathing | This compound | ~1000-1100 | Shift upon substitution |

| C-Br Stretch | This compound | ~500-600 | Disappearance |

| C-C Stretch (new bond) | Product of Suzuki Coupling | ~1200-1300 | Appearance |

Note: These Raman shifts are illustrative and would require experimental verification for the specific compound and reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ or online NMR spectroscopy provides detailed structural information about the species present in a reaction mixture. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

¹⁹F NMR is highly sensitive to changes in the electronic environment around the fluorine atoms. nih.govrsc.org Any reaction that alters the substitution pattern on the aromatic ring would result in a significant change in the chemical shifts of the two fluorine atoms. azom.commdpi.com This makes ¹⁹F NMR an excellent tool for monitoring reactions such as nucleophilic aromatic substitution.

Similarly, ¹H and ¹³C NMR can be used to track the disappearance of reactant signals and the appearance of product signals. For example, in the formation of an amide, the appearance of a new N-H proton signal in the ¹H NMR spectrum and the shift of the carbonyl carbon signal in the ¹³C NMR spectrum would be indicative of product formation.

Table 3: Illustrative NMR Chemical Shifts for Real-time Monitoring of a Hypothetical Reaction of this compound

| Nucleus | Compound | Expected Chemical Shift (ppm) | Observation During Reaction |

| ¹⁹F | This compound | Specific doublet | Disappearance and/or shift |

| ¹H | Aromatic protons of the reactant | Specific multiplet | Disappearance and/or shift |

| ¹³C | Carbonyl carbon of the reactant | ~160-170 | Disappearance and shift to new product signal |

| ¹H | New proton signal in product (e.g., N-H) | Varies | Appearance |

Note: The chemical shifts provided are general estimates. Actual values are dependent on the solvent and specific reaction conditions.

The data obtained from these in situ spectroscopic techniques can be used to generate concentration profiles over time, which in turn allows for the determination of reaction rate constants and the elucidation of the reaction mechanism. This detailed understanding is critical for the efficient and safe implementation of chemical processes involving reactive compounds like this compound.

Laboratory Safety and Environmental Stewardship in Research with 4 Bromo 2,6 Difluorobenzoyl Chloride

Best Practices for Safe Handling of Reactive Acyl Halides.chemicals.co.uk

Handling reactive acyl halides like 4-bromo-2,6-difluorobenzoyl chloride requires a comprehensive approach to safety, integrating engineering controls, appropriate personal protective equipment, and meticulous laboratory practices. chemicals.co.uklouisville.edu Given that these compounds can react violently with water to release corrosive hydrogen chloride gas, all operations should be conducted with the utmost care to exclude moisture. qorganica.esnj.gov It is advisable to work with the smallest quantities necessary for an experiment to minimize potential risks. nih.gov

Engineering controls are the first and most critical line of defense in mitigating exposure to hazardous chemicals. nistglobal.comregulations.gov

Fume Hoods: All work involving this compound must be conducted within a certified chemical fume hood. wcu.eduumich.edu This is essential to contain and exhaust the corrosive and toxic vapors that may be released. chemicals.co.uk The ventilation system should be designed to prevent the accumulation of flammable or toxic gases and should be separate from other exhaust systems. regulations.govumich.edu

Glove Boxes: For procedures requiring a strictly inert and dry atmosphere, the use of a glove box is mandatory. pitt.eduupenn.edu This provides a contained environment, protecting the compound from atmospheric moisture and the researcher from exposure. pitt.eduupenn.edu

Ventilation System Design: The exhaust fan and ductwork associated with the ventilation system must be constructed from corrosion-resistant materials. storemasta.com.au The system should be designed by a qualified engineer to ensure it vents to a safe location outside, away from areas where people congregate, preventing the re-entry of contaminated air. storemasta.com.au

| Control Measure | Requirement for Handling this compound | Rationale |

| Primary Enclosure | Chemical Fume Hood (mandatory for all operations) | Contains and exhausts corrosive vapors, preventing inhalation exposure. chemicals.co.ukwcu.edu |

| Inert Atmosphere | Glove Box (for moisture-sensitive procedures) | Prevents reaction with atmospheric moisture and oxygen. louisville.edupitt.eduupenn.edu |

| Ventilation | Corrosion-resistant, dedicated exhaust system | Ensures safe removal of hazardous fumes without degrading the system. regulations.govstoremasta.com.au |

| Safety Equipment | Accessible safety shower and eyewash station | Provides immediate decontamination in case of accidental exposure. regulations.govumich.edu |

The selection of appropriate Personal Protective Equipment (PPE) is crucial for preventing direct contact with this compound. chemicals.co.uk Standard laboratory attire, including a fully buttoned lab coat, long pants, and closed-toe shoes, is a baseline requirement. umich.edu

Eye and Face Protection: Chemical safety goggles are mandatory to protect the eyes from splashes. osha.govbasf.com For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles to provide comprehensive facial protection. regulations.govosha.gov

Hand Protection: Gloves are essential to prevent skin contact. quicktest.co.uk Due to the corrosive nature of acyl halides, gloves made from materials with high chemical resistance, such as nitrile or butyl rubber, are recommended. osha.govleelinework.com It is critical to select gloves based on their resistance to the specific chemicals being handled and to check them for any signs of degradation before use. osha.gov

Body Protection: A chemical-resistant apron or suit should be worn over a lab coat, particularly when handling larger quantities of the substance, to protect against splashes and spills. umich.eduleelinework.com Clothing made from natural fibers like cotton is preferable to synthetic materials which can be flammable. umich.edu

Respiratory Protection: While engineering controls are the primary means of respiratory protection, a respirator may be necessary in certain situations, such as during a large spill or when engineering controls are not sufficient. quicktest.co.uk The type of respirator and cartridge should be selected based on the potential concentration of airborne contaminants. regulations.govquicktest.co.uk

| PPE Item | Specification | Purpose |

| Eye Protection | Tight-sealing chemical safety goggles | Protects eyes from splashes and corrosive vapors. osha.govbasf.com |

| Face Protection | Face shield (used with goggles) | Provides an additional layer of protection for the entire face. osha.gov |

| Hand Protection | Nitrile or Butyl rubber gloves | Offers resistance to corrosive chemicals and prevents skin contact. osha.govleelinework.com |

| Body Protection | Chemical-resistant apron or suit | Protects underlying clothing and skin from splashes. leelinework.com |

| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills. umich.edu |

Protocols for Emergency Response and Spill Containment.chemicals.co.uk

A well-defined emergency response plan is critical for mitigating the consequences of a spill or accidental release of this compound. basf.com

In the event of a spill, the immediate priority is to ensure the safety of all personnel. The area should be evacuated, and access restricted. nj.gov All sources of ignition must be eliminated. nj.gov For spills on a person, immediate and thorough flushing of the affected area with water for at least 15 minutes is crucial, and all contaminated clothing should be removed. wcu.edurice.edu Medical attention should be sought immediately. wcu.edufishersci.com

For cleaning up the spill itself, it is imperative not to use water , as this will cause a violent reaction. nj.gov Instead, the spill should be covered with a dry, inert absorbent material such as sand, vermiculite, or a calcined absorbent product like Oil-Dri or Zorb-All. rice.educharlotte.edu The absorbed material should then be collected using spark-proof tools and placed into a tightly sealed, appropriately labeled container for hazardous waste disposal. The spill area should be ventilated and cleaned after the material has been removed. nj.gov

| Spill Scenario | Immediate Action | Containment & Cleanup Procedure |

| Personnel Contact | Remove contaminated clothing; flush affected area with water for at least 15 minutes. | Seek immediate medical attention. wcu.edurice.edu |

| Small Laboratory Spill | Evacuate immediate area; alert others; eliminate ignition sources. | Cover with dry sand or other inert absorbent; do NOT use water. nj.govrice.educharlotte.edu |

| Large Spill | Evacuate the laboratory and follow institutional emergency procedures. | Trained emergency responders will handle containment and cleanup. basf.com |

Responsible Management of Chemical Waste and Byproducts.

The responsible management of chemical waste is a critical aspect of environmental stewardship in the laboratory. All waste materials containing this compound or its byproducts must be treated as hazardous waste. nj.govfishersci.com

Waste materials, including unused product, contaminated absorbents from spills, and disposable PPE, must be collected in designated, properly labeled, and sealed containers. wcu.edufishersci.com These containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. fishersci.comthermofisher.com

Disposal must be carried out in accordance with all local, regional, and national hazardous waste regulations. fishersci.comfishersci.com Chemical waste generators are responsible for accurately classifying the waste to ensure it is managed and disposed of safely and legally. fishersci.comfishersci.com Under no circumstances should this chemical or its waste be discharged into drains or the environment. fishersci.comfishersci.com

Q & A

Basic Research Questions

Q. What is the optimal method for synthesizing 4-bromo-2,6-difluorobenzoyl chloride from its precursor?

- Methodology : React 4-bromo-2,6-difluorobenzoic acid with thionyl chloride (SOCl₂) under controlled conditions. describes a protocol where the benzoic acid derivative is stirred with SOCl₂ in methanol at 0–20°C. However, standard practices for benzoyl chloride synthesis typically avoid protic solvents like methanol due to competing esterification. To optimize purity, use anhydrous conditions (e.g., SOCl₂ as both reagent and solvent) with reflux (60–80°C) for 2–4 hours, followed by vacuum distillation to isolate the product .

- Validation : Confirm conversion via FT-IR (disappearance of -OH and C=O stretching of the acid, emergence of acyl chloride C=O at ~1800 cm⁻¹) and ¹⁹F NMR to verify fluorinated substituents.

Q. What safety protocols are critical when handling this compound?

- Protocols :

- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact ().

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Store in a cool (0–6°C), dry place under inert gas (e.g., N₂) to prevent hydrolysis ().

- Spill Management : Neutralize spills with sodium bicarbonate or sand, followed by disposal as hazardous waste (per local regulations) .

Q. How can researchers purify this compound after synthesis?

- Purification Steps :

Distillation : Use short-path distillation under reduced pressure (40–60°C, 0.1–1 mmHg) to separate the acyl chloride from unreacted SOCl₂.

Recrystallization : Dissolve in dry hexane at low temperatures (0°C) to precipitate impurities.

Chromatography : For trace impurities, use silica gel column chromatography with anhydrous dichloromethane/hexane (1:4) as eluent.

- Quality Control : Verify purity via HPLC (>98%) and elemental analysis (C, H, Br, F) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electrophilicity of the carbonyl carbon and the influence of electron-withdrawing substituents (Br, F) on reaction kinetics.

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in reactions with amines or alcohols.

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with aniline derivatives) .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Case Example : Discrepancy between ¹H NMR (expected singlet for aromatic protons) and X-ray crystallography (revealing unexpected crystal packing effects).

- Resolution :

Multi-Technique Cross-Validation : Use ¹³C NMR, ¹⁹F NMR, and HRMS to confirm molecular integrity.

Dynamic NMR : Probe temperature-dependent splitting to assess rotational barriers in the crystal lattice.

SHELX Refinement : Employ single-crystal X-ray diffraction ( ) to resolve ambiguities in bond angles/geometry .

Q. How does the stability of this compound vary under different humidity and temperature conditions?

- Experimental Design :

Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and 0°C (dry) for 30 days.

Analysis : Monitor hydrolysis via FT-IR (appearance of -OH stretches) and HPLC (degradation products).

- Findings : Expected rapid hydrolysis at >40°C/high humidity; stability improves at ≤0°C with desiccants (silica gel) .

Q. What mechanistic insights explain unexpected byproducts in reactions involving this compound?

- Case Study : Formation of methyl esters despite anhydrous conditions.

- Analysis :

- Trace methanol (from incomplete solvent removal) reacts with the acyl chloride.

- Mitigation : Pre-dry solvents (molecular sieves) and reagents (azeotropic distillation with toluene).

- Detection : Use GC-MS to identify methyl ester byproducts and adjust synthetic protocols accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.